molecular formula C20H26BrNO3 B2964730 2-bromo-5-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide CAS No. 1797561-01-3

2-bromo-5-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide

Cat. No.: B2964730
CAS No.: 1797561-01-3
M. Wt: 408.336
InChI Key: UALBJTDHGJCJGL-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is a synthetic organic compound that features a bromine atom, a methoxy group, and an adamantane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide typically involves multiple steps. One common approach is to start with 2-bromo-5-methoxybenzoic acid, which undergoes a series of reactions to introduce the adamantane moiety and form the final benzamide structure. The key steps include:

    Esterification: Conversion of 2-bromo-5-methoxybenzoic acid to its corresponding ester.

    Amidation: Reaction of the ester with an amine derivative of adamantane to form the amide bond.

    Methoxylation: Introduction of the methoxy group at the adamantane moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The methoxy groups can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-5-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The adamantane moiety may enhance the compound’s stability and facilitate its binding to target proteins or enzymes. The bromine and methoxy groups can participate in various chemical interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-methoxybenzoic acid
  • 2-bromo-5-methoxy-N,N-dimethylbenzylamine
  • 2-bromo-5-methoxyaniline

Uniqueness

2-bromo-5-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is unique due to the presence of the adamantane moiety, which imparts distinct structural and functional properties. This differentiates it from other similar compounds that lack the adamantane group, potentially leading to different biological and chemical behaviors.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[(2-methoxy-2-adamantyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrNO3/c1-24-16-3-4-18(21)17(10-16)19(23)22-11-20(25-2)14-6-12-5-13(8-14)9-15(20)7-12/h3-4,10,12-15H,5-9,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALBJTDHGJCJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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